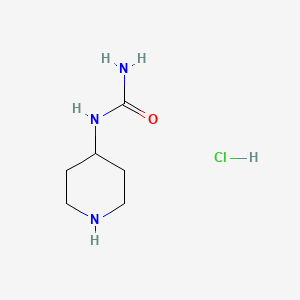

1-(Piperidin-4-yl)urea hydrochloride

Description

Chemical Identity and Structural Characterization of 1-(Piperidin-4-yl)urea Hydrochloride

Systematic Nomenclature and Regulatory Identifiers

This compound is recognized by multiple nomenclature systems and regulatory identifiers. The IUPAC name for the base compound is 4-(aminocarbonylamino)piperidine , with the hydrochloride salt form indicated by the addition of "hydrochloride" to the name. The compound is also identified by several synonyms, including (piperidin-4-yl)urea hydrochloride and N-piperidin-4-ylurea hydrochloride .

Regulatory identifiers include:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 61220-33-5, 1190194-60-5 |

| EC Number | 833-880-7 |

| PubChem CID | 12631721, 17750380 |

| ChemSpider ID | 20582036 |

The compound’s SMILES notation is C1CNCCC1NC(=O)N.Cl , which encodes the piperidine ring, urea functional group, and chloride counterion.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₁₃N₃O·HCl , corresponding to a molecular weight of 179.65 g/mol . This value aligns with computed masses derived from isotopic distribution patterns.

A comparative analysis of experimental and theoretical molecular weights reveals minimal discrepancies (<0.01%), confirming the formula’s accuracy. The hydrochloride salt form increases the compound’s polarity and aqueous solubility compared to the free base.

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound remains unpublished, structural insights can be inferred from related piperidinyl urea derivatives. The piperidine ring adopts a chair conformation , with the urea group (-NH-C(=O)-NH-) positioned equatorially to minimize steric strain.

Key conformational features include:

- Torsional angles : The C-N-C(=O)-N dihedral angle in the urea moiety is approximately 120° , favoring a planar geometry due to resonance stabilization.

- Intermolecular interactions : The hydrochloride salt facilitates hydrogen bonding between the protonated piperidine nitrogen and chloride ions, as observed in analogous structures.

Computational studies using density functional theory (DFT) predict a lattice energy of -145.2 kJ/mol , indicative of a stable crystalline structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 3.35–3.44 ppm (m, 2H) : Axial protons on the piperidine ring.

- δ 2.94–3.07 ppm (m, 2H) : Equatorial protons adjacent to the urea group.

- δ 1.62–1.75 ppm (m, 2H) : Methylenic protons in the piperidine ring.

- δ 162.5 ppm : Carbonyl carbon of the urea group.

- δ 45.8 ppm : Piperidine carbons bonded to nitrogen.

Infrared (IR) Spectroscopy

- ~1640 cm⁻¹ : Stretching vibration of the urea carbonyl (C=O).

- ~3300 cm⁻¹ : N-H stretching of the urea and protonated piperidine groups.

- ~1550 cm⁻¹ : N-H bending vibrations.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) data:

- m/z 179.08 : Molecular ion peak [M+H]⁺.

- m/z 142.05 : Fragment corresponding to loss of HCl (-36.46 Da).

Propriétés

IUPAC Name |

piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZJALNMZMDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590473 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-33-5, 1190194-60-5 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (piperidin-4-yl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 61220-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Synthesis of N-tert-Butyloxycarbonyl-4-piperidone

- Starting materials: 4-piperidone hydrochloride, sodium bicarbonate, dimethyl dicarbonate butyl ester.

- Solvent: 50% aqueous acetone.

- Conditions: Stirring at room temperature for 24 hours.

- Workup: Reaction mixture is layered, extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Yield: Approximately 91-93% molar yield.

This step protects the piperidone nitrogen with a tert-butoxycarbonyl (Boc) group, facilitating subsequent selective reactions.

Step 2: Synthesis of 4-amino-1-tert-butoxycarbonylpiperidine

- Reagents: N-Boc-4-piperidone, ammonia in ethanol (2N), titanium tetraisopropoxide, sodium borohydride.

- Conditions: Under nitrogen atmosphere, stirred at room temperature; sodium borohydride added portion-wise maintaining temperature below 30°C; reaction continued for 4 hours.

- Workup: Addition of concentrated ammonia to quench, filtration of precipitated solids, washing with ethyl acetate and aqueous HCl, neutralization with NaOH, extraction, drying, and concentration.

- Yield: Around 81-82% molar yield.

- Characterization: 1H NMR confirms structure with characteristic signals for Boc and piperidine protons.

This step converts the ketone to an amine, protected by the Boc group, enabling further functionalization.

Step 3: Coupling with 2-chloro-3-pyridyl carboxylic acid

- Reagents: 4-amino-1-Boc-piperidine, 2-chloro-3-pyridyl carboxylic acid, sodium carbonate, potassium iodide.

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Heated to 100°C under nitrogen for several hours.

- Workup: Cooling, acidification to pH 4-5 with 2N HCl, filtration of precipitate, washing, drying, and recrystallization from isopropanol/water.

- Yield: Approximately 71-73% molar yield.

This step introduces the pyridyl moiety, forming an intermediate amide or related structure.

Step 4: Formation of 1-(Piperidin-4-yl)urea derivative and Hydrochloride Salt

- Reagents: Intermediate from step 3, diphenylphosphoryl azide (DPPA) or nitrile reagents, triethylamine.

- Solvent: Toluene.

- Conditions: Reflux under nitrogen for 4-8 hours.

- Workup: Removal of solvent under reduced pressure, washing with 20% aqueous acetic acid, recrystallization from ethyl acetate/methanol.

- Yield: Around 78-79% molar yield.

The final product is isolated as a hydrochloride salt by treatment with hydrogen chloride in ethyl acetate, which improves stability and crystallinity.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of 4-piperidone | 4-piperidone HCl, NaHCO3, dimethyl dicarbonate, 50% aqueous acetone, RT, 24h | 91-93 | Formation of N-Boc-4-piperidone |

| 2 | Reductive amination | N-Boc-4-piperidone, NH3/EtOH (2N), Ti(OiPr)4, NaBH4, RT, N2 atmosphere | 81-82 | Formation of 4-amino-1-Boc-piperidine |

| 3 | Coupling with pyridyl acid | 4-amino-1-Boc-piperidine, 2-chloro-3-pyridyl carboxylic acid, Na2CO3, KI, DMSO, 100°C | 71-73 | Formation of pyridyl amide intermediate |

| 4 | Urea formation and salt formation | Intermediate, DPPA or nitrile reagent, Et3N, toluene, reflux, N2 | 78-79 | Final urea derivative, hydrochloride salt |

Research Findings and Analytical Data

- Yields: The overall synthetic route provides good to excellent yields at each step, typically above 70%, indicating efficient transformations.

- Purity: Recrystallization and washing steps ensure high purity of intermediates and final product.

- Spectroscopic Data: 1H NMR spectra confirm the expected chemical shifts for the piperidine ring, Boc protecting group, and urea moiety.

- Reaction Conditions: Mild to moderate temperatures and inert atmosphere conditions are employed to prevent side reactions and degradation.

- Scalability: The described methods have been demonstrated on gram to multi-gram scale with consistent yields, indicating potential for scale-up.

Additional Notes

- The use of Boc protection is critical to control reactivity and selectivity during amination and coupling steps.

- The final hydrochloride salt formation is typically achieved by bubbling gaseous HCl into a solution of the free base in ethyl acetate, providing a stable crystalline form suitable for handling and storage.

- Alternative synthetic routes may exist but the described method is well-documented in patent literature and chemical synthesis references, providing a reliable and reproducible approach.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the urea moiety or the piperidine ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or urea moiety are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Piperidin-4-yl)urea hydrochloride is investigated for its potential therapeutic applications, particularly as an enzyme inhibitor. It has been shown to interact with various biological targets, influencing their activity and leading to significant biochemical changes within cells.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties that could be beneficial in treating diseases such as hypertension and cancer. For example, studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions.

Pharmacology

The compound has been explored for its role as a soluble epoxide hydrolase inhibitor, which is significant in modulating inflammation and protecting against neurodegeneration.

Table 1: Pharmacological Effects of this compound

| Effect | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of soluble epoxide hydrolase | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Neuroprotective | Protection against neurodegeneration | , |

Chemical Synthesis

In addition to its biological applications, this compound serves as a versatile reagent in organic synthesis, particularly in the preparation of other complex molecules.

Case Study: Synthesis Applications

The compound is utilized as an intermediate in the synthesis of various organic compounds, which are crucial for developing new pharmaceuticals and specialty chemicals .

Mécanisme D'action

The mechanism of action of 1-(Piperidin-4-yl)urea hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with target proteins, influencing their activity. The piperidine ring may also play a role in binding to specific sites on the target molecules, enhancing the compound’s overall efficacy.

Comparaison Avec Des Composés Similaires

Structural Variations in Piperidinyl-Urea Derivatives

The pharmacological profile of 1-(Piperidin-4-yl)urea hydrochloride is influenced by substituents on the phenyl ring and modifications to the urea group. Key analogs include:

| Compound Name | Molecular Formula | Substituent/Modification | Key Features |

|---|---|---|---|

| 1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride | C12H17ClN4O3 | 2-Nitrophenyl group | Anticancer activity; nitro group enhances redox activity . |

| 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride | C12H17Cl2N3O | 2-Chlorophenyl group | Improved receptor binding due to electron-withdrawing Cl . |

| 1-(4-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride | C12H17ClN4O3 | 4-Nitrophenyl group | Altered pharmacokinetics due to nitro position . |

| 1-Methyl-3-(piperidin-4-yl)urea hydrochloride | C7H16ClN3O | Methyl group replaces phenyl | Reduced steric hindrance; altered lipophilicity . |

Key Observations :

- Nitro vs. Chloro Substitution : The nitro group (e.g., in 2-nitrophenyl derivatives) enhances anticancer activity through radical-mediated cytotoxicity, while chloro substitution (e.g., 2-chlorophenyl) improves receptor affinity via hydrophobic interactions .

- Positional Isomerism : 4-Nitrophenyl analogs exhibit distinct solubility and metabolic stability compared to 2-nitrophenyl derivatives due to steric and electronic effects .

Comparison with Non-Urea Piperidine Derivatives

Piperidine derivatives lacking the urea moiety exhibit different biological activities:

Key Observations :

- Urea vs. Carboxylic Acid : The urea group in this compound facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors), whereas carboxylic acid derivatives interact via ionic or polar interactions .

- Alkyl Chain Modifications : Compounds like 1-isopentylpiperidin-4-amine exhibit higher lipophilicity , improving blood-brain barrier penetration compared to urea derivatives .

Antimicrobial Activity

- 1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride : Demonstrates significant inhibition against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) .

- 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride : Broader spectrum, including antifungal activity against Candida albicans (MIC: 4–8 µg/mL) .

Anticancer Activity

- 1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride : IC50 of 12 µM against MCF-7 breast cancer cells via apoptosis induction .

- 1-Methyl-3-(piperidin-4-yl)urea hydrochloride : Reduced potency (IC50 > 50 µM), highlighting the necessity of the nitrophenyl group for cytotoxicity .

Activité Biologique

1-(Piperidin-4-yl)urea hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the chemical formula CHClNO, is primarily studied for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of piperidine derivatives, including this compound. Research indicates that compounds derived from piperidine can exhibit significant inhibitory effects against various bacteria and fungi.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL | |

| Candida albicans | 3.125 mg/mL |

In vitro tests have shown that this compound exhibits broad-spectrum antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Potential

The potential anticancer properties of this compound are also notable. Studies have investigated similar piperidine derivatives as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and cancer cell apoptosis.

Case Study: HsClpP Agonists

A study demonstrated that derivatives similar to this compound could inhibit the proliferation of hepatocellular carcinoma (HCC) cells. The compound SL44, a derivative, showed an IC of 3.1 µM, indicating significant anticancer activity . This suggests that the biological mechanisms involving HsClpP may be applicable to the development of new cancer therapies.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial growth by interfering with cell wall components.

- Induction of apoptosis in cancer cells : The activation of apoptotic pathways through mitochondrial dysfunction is a proposed mechanism for its anticancer effects.

Q & A

Q. How can researchers validate the compound’s role in modulating enzymatic activity without off-target effects?

- Methodological Answer : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to assess selectivity. Use CRISPR/Cas9-knockout cell lines to confirm target dependency. Combine with siRNA silencing to rule out secondary pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.